molecular formula C25H21N3O3 B213527 N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

カタログ番号 B213527
分子量: 411.5 g/mol
InChIキー: JHNJGYGMRHKXIA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of immune responses, inflammation, and cell survival, and dysregulation of NF-κB signaling has been implicated in various diseases, including cancer and autoimmune disorders. CEP-33779 has been shown to have potential therapeutic applications in these diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions of research are discussed in

作用機序

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide inhibits NF-κB signaling by binding to the inhibitor of NF-κB (IκB) kinase (IKK) complex, which is responsible for phosphorylating IκB proteins and targeting them for degradation, leading to the release of active NF-κB (Kumar et al., 2007). By inhibiting IKK activity, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide prevents IκB phosphorylation and degradation, thereby inhibiting NF-κB activation.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In autoimmune and inflammatory disease models, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to reduce inflammation and improve disease symptoms (Kumar et al., 2007).

実験室実験の利点と制限

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility and stability in vitro. It also has a well-characterized mechanism of action and has been extensively studied in preclinical models. However, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has some limitations. It is not specific to IKK and can inhibit other kinases, which may limit its therapeutic potential. It also has poor bioavailability and may require high doses or novel delivery methods for clinical use.

将来の方向性

There are several future directions for research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide. One area of research is the development of more specific inhibitors of IKK and NF-κB signaling. Another area is the investigation of combination therapies with N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and other drugs, such as chemotherapy or immunotherapy, for cancer treatment. Additionally, the potential use of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide in other diseases, such as neurodegenerative diseases or viral infections, warrants further investigation.
Conclusion
N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, or N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide, is a small molecule inhibitor of NF-κB signaling with potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide and its potential therapeutic applications is warranted.

合成法

The synthesis of N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been described in the literature (Kumar et al., 2007). Briefly, the synthesis involves the reaction of 4-aminobenzoic acid with 3-ethoxyaniline to form an intermediate, which is then reacted with 2-chloro-4-nitrobenzoic acid to form the quinoline ring system. The resulting nitro compound is reduced to the amino compound, which is then reacted with ethyl carbamate to form the carbamate derivative, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide.

科学的研究の応用

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been studied extensively in preclinical models of various diseases, including cancer, autoimmune disorders, and inflammatory diseases (Kumar et al., 2007; Li et al., 2010; Sun et al., 2010; Wang et al., 2011). In these studies, N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide has been shown to inhibit NF-κB signaling and downstream pro-inflammatory cytokine production, leading to decreased tumor growth, improved survival, and reduced inflammation.

特性

製品名

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

分子式

C25H21N3O3

分子量

411.5 g/mol

IUPAC名

N-(4-carbamoylphenyl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-2-31-19-7-5-6-17(14-19)23-15-21(20-8-3-4-9-22(20)28-23)25(30)27-18-12-10-16(11-13-18)24(26)29/h3-15H,2H2,1H3,(H2,26,29)(H,27,30)

InChIキー

JHNJGYGMRHKXIA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

正規SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。